![molecular formula C19H17N5O B2719317 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-45-1](/img/structure/B2719317.png)
6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
“6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of triazolopyrimidines . It has a molecular formula of C19H17N5O and a molecular weight of 331.379 .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 4-formamido-1,2,3-triazole-5-carboxamide (anion) with benzyl chloride .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds:
- A study by El-Agrody et al. (2001) demonstrates the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, highlighting the versatility of pyrimidine derivatives in chemical synthesis (El-Agrody et al., 2001).
- Hassneen and Abdallah (2003) also detail the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives, further illustrating the chemical diversity and synthetic potential of pyrimidine-based compounds (Hassneen & Abdallah, 2003).
2. Pharmacological Potential:
- Novinson et al. (1982) explore 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase, suggesting their potential as cardiovascular agents (Novinson et al., 1982).
- A study by Farghaly (2008) focuses on the synthesis of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one and its derivatives, with evaluated antimicrobial activities, demonstrating the compound's relevance in developing antimicrobial agents (Farghaly, 2008).
3. Biological and Antimicrobial Activities:
- Research by Gilava et al. (2020) on the synthesis of triazolopyrimidines reveals their significant antimicrobial and antioxidant activities, indicating potential applications in medical and pharmaceutical research (Gilava et al., 2020).
- Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated their antibacterial properties, finding some compounds to be as potent or more than certain commercial antibiotics (Kumar et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin Dependent Kinases (CDK2) . CDK2 is a crucial protein kinase involved in cell proliferation and is an appealing target for cancer treatment .
Mode of Action
6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one affects the cell cycle progression pathway . This disruption can lead to apoptosis induction within cells , thereby inhibiting the growth of cancer cells .
Result of Action
The result of the action of 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
6-benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-9-16(10-14(13)2)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLBICCJZKHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
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